

Application Notes and Protocols: Staining Frozen Tissue Sections with Acid Red 97

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Compound of Interest

Compound Name: Acid Red 97

Cat. No.: B1218221

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **Acid Red 97** in the staining of frozen tissue sections. This document is intended to guide researchers in employing this versatile anionic dye for histological applications, particularly in the visualization of various tissue components. While specific protocols for **Acid Red 97** in frozen section staining are not extensively documented in scientific literature, this guide combines general principles of acid dye staining and established protocols for frozen tissue preparation to offer a robust starting point for methodology development.

Introduction to Acid Red 97

Acid Red 97, also known as Fast Red S, is a red, water-soluble, anionic azo dye.^{[1][2][3]} Its chemical formula is $C_{32}H_{20}N_4Na_2O_8S_2$ with a molecular weight of 698.63 g/mol.^{[1][4][5]} In biological staining, acid dyes are typically used to stain basic tissue components such as cytoplasm, muscle, and collagen. The negatively charged chromophore of the acid dye binds to positively charged groups in the tissue, primarily the amino groups of proteins.

Chemical and Physical Properties of Acid Red 97

Property	Value	Reference
CAS Number	10169-02-5	[1][2]
Molecular Formula	C ₃₂ H ₂₀ N ₄ Na ₂ O ₈ S ₂	[1][4][5]
Molecular Weight	698.63 g/mol	[1][4][5]
Color	Red	[2]
Solubility	Soluble in water (orange-red solution), ethanol (orange solution), acetone, and glycol ether.	[2][3]

Applications in Histology

While primarily used in the textile and leather industries, the properties of **Acid Red 97** make it a candidate for histological staining.[6][7] As an acid dye, it can be used as a counterstain in various histological procedures to provide contrast to nuclear stains like hematoxylin. Its vibrant red color can effectively highlight cytoplasmic and extracellular components. Potential applications include:

- General tissue morphology: Visualization of cytoplasm and connective tissue.
- Counterstaining: Use in conjunction with nuclear stains in immunohistochemistry (IHC) or other specialized staining methods.
- Trichrome staining: Potential component in trichrome-like staining protocols to differentiate muscle and collagen fibers.

Experimental Protocols

The following protocols provide a detailed guide for the preparation of frozen tissue sections and a recommended procedure for staining with **Acid Red 97**. These protocols are based on standard histological practices and may require optimization for specific tissue types and research applications.

Preparation of Frozen Tissue Sections

Proper tissue preparation is critical for high-quality staining. This protocol outlines the steps for freezing, sectioning, and fixing tissue samples.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Optimal Cutting Temperature (OCT) compound
- Isopentane (2-methylbutane)
- Liquid nitrogen or dry ice
- Cryostat
- Gelatin-coated or positively charged microscope slides
- Fixative (e.g., cold acetone, 4% paraformaldehyde in PBS)
- Phosphate-buffered saline (PBS)

Procedure:

- Tissue Freezing:
 - Place a small amount of OCT compound in a cryomold.
 - Orient the fresh tissue specimen in the OCT.
 - Snap-freeze the block by immersing it in isopentane cooled with liquid nitrogen or dry ice until the OCT turns opaque.[\[9\]](#)
 - Store the frozen blocks at -80°C until sectioning.
- Tissue Sectioning:
 - Equilibrate the frozen tissue block to the temperature of the cryostat chamber (-15°C to -23°C).[\[8\]](#)

- Mount the block onto the cryostat specimen holder.
- Cut sections at a thickness of 5-10 μm .[\[8\]](#)
- Mount the sections onto pre-labeled, gelatin-coated or positively charged microscope slides.
- Air dry the slides for 30 minutes at room temperature.[\[8\]](#)
- Fixation:
 - Immerse the slides in a suitable fixative. For general morphology, cold acetone (-20°C) for 2-10 minutes is often used.[\[9\]](#) For immunohistochemical applications, 4% paraformaldehyde in PBS for 10-15 minutes may be more appropriate.
 - Rinse the slides thoroughly with PBS.

Staining with Acid Red 97

This protocol provides a starting point for staining frozen tissue sections with **Acid Red 97**. Optimization of staining time and dye concentration is recommended.

Materials:

- **Acid Red 97** dye powder
- Distilled water
- Glacial acetic acid
- Hematoxylin solution (e.g., Mayer's or Harris')
- Differentiating solution (e.g., 0.5-1% acid alcohol)
- Bluing reagent (e.g., Scott's tap water substitute or dilute ammonia water)
- Dehydrating alcohols (70%, 95%, 100% ethanol)
- Clearing agent (e.g., xylene or a xylene substitute)

- Mounting medium and coverslips

Preparation of Staining Solution:

- 1% Stock Solution: Dissolve 1 g of **Acid Red 97** powder in 100 mL of distilled water.
- Working Solution: To 100 mL of the 1% stock solution, add 0.5-1.0 mL of glacial acetic acid. The acidic pH enhances the binding of the anionic dye to tissue proteins.

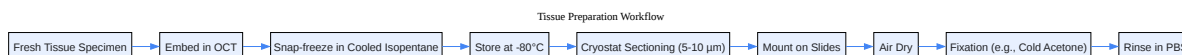
Staining Procedure:

- Hydration: If slides have been dried, rehydrate them by immersing in descending grades of alcohol and finally in distilled water.
- Nuclear Staining (Optional):
 - Immerse slides in hematoxylin solution for 3-5 minutes.
 - Rinse in running tap water.
 - Differentiate briefly in acid alcohol.
 - Rinse in running tap water.
 - Blue the sections in a suitable bluing reagent.[\[10\]](#)
 - Wash thoroughly in running tap water.
- **Acid Red 97** Staining:
 - Immerse slides in the **Acid Red 97** working solution for 1-5 minutes. The optimal time will vary depending on the tissue and desired staining intensity.
- Rinsing: Briefly rinse the slides in distilled water to remove excess stain. A brief rinse in a weak acetic acid solution (0.2%) can help to differentiate the stain.
- Dehydration:

- Dehydrate the sections through ascending grades of alcohol (e.g., 95% ethanol, 100% ethanol, 2 changes each for 1-2 minutes).
- Clearing:
 - Clear the sections in two changes of xylene or a xylene substitute for 2-5 minutes each.
- Mounting:
 - Apply a drop of mounting medium to the slide and coverslip.

Visualizations

The following diagrams illustrate the key workflows described in this document.



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Caption: Workflow for the preparation of frozen tissue sections.



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